molecular formula C22H17N7OS B4738030 N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B4738030
M. Wt: 427.5 g/mol
InChI Key: YOKWUEIWSQBTCH-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indazole ring, a triazole ring, and a sulfanylacetamide moiety. The combination of these functional groups endows the compound with a range of biological activities, making it a promising candidate for drug development and other scientific research applications.

Preparation Methods

The synthesis of N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indazole and triazole intermediates, followed by their coupling through a sulfanylacetamide linkage. Common reaction conditions include the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI). Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to scale up the process.

Chemical Reactions Analysis

N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole or indazole rings, using reagents like alkyl halides or acyl chlorides.

    Coupling Reactions: The sulfanylacetamide moiety allows for coupling reactions with various electrophiles, facilitating the formation of more complex molecules.

Scientific Research Applications

N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a valuable tool for biological assays and studies.

    Medicine: Due to its potential therapeutic effects, it is being investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The indazole and triazole rings are known to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression. The sulfanylacetamide moiety may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:

    N-(1H-indazol-6-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide: Lacks the pyridin-2-yl group, which may affect its biological activity and binding affinity.

    N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)thio]acetamide: Similar structure but with a thioacetamide moiety instead of sulfanylacetamide, potentially altering its chemical reactivity and biological properties.

    N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]propionamide: Contains a propionamide group instead of acetamide, which may influence its pharmacokinetic properties and efficacy.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N7OS/c30-20(25-16-10-9-15-13-24-26-19(15)12-16)14-31-22-28-27-21(18-8-4-5-11-23-18)29(22)17-6-2-1-3-7-17/h1-13H,14H2,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKWUEIWSQBTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)C=NN4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
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N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
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N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
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N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
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N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
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N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

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